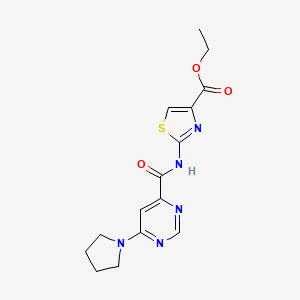

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate

Description

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core linked to a pyrimidine ring via a carboxamide bridge. The pyrimidine moiety is substituted with a pyrrolidin-1-yl group, while the thiazole ring bears an ethyl ester at the 4-position. This structure combines electron-rich (thiazole, pyrrolidine) and electron-deficient (pyrimidine) regions, making it a candidate for applications in medicinal chemistry or materials science.

The compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (e.g., SHELX , WinGX ) and spectroscopic methods. Its isomerization behavior, solubility, and reactivity are influenced by the pyrrolidine substituent and ester group, distinguishing it from related heterocycles.

Properties

IUPAC Name |

ethyl 2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c1-2-23-14(22)11-8-24-15(18-11)19-13(21)10-7-12(17-9-16-10)20-5-3-4-6-20/h7-9H,2-6H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNHAKZAJFGMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: Starting with a suitable pyrimidine precursor, the pyrimidine ring is constructed through cyclization reactions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine as a nucleophile.

Formation of the Thiazole Ring: The thiazole ring is formed through cyclization reactions involving sulfur-containing reagents.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The compound belongs to a broader class of fused nitrogen-containing heterocycles. Key analogs include pyrazolo[3,4-d]pyrimidines and pyrazolotriazolopyrimidines (e.g., compounds 2 , 3 , 7 , and 9 in ). A critical distinction lies in the thiazole core (sulfur-containing) versus pyrazole (nitrogen-only) in analogs. This substitution alters electronic properties:

- Pyrazole : Stronger hydrogen-bonding capacity via NH groups, which may improve solubility in polar solvents.

Table 1: Core Heterocycle Comparison

Substituent Effects

The pyrrolidin-1-yl group on the pyrimidine ring introduces steric bulk and basicity, contrasting with analogs bearing p-tolyl (e.g., compound 2 ) or hydrazine groups (e.g., compound 3 ). Pyrrolidine’s conformational flexibility may enhance bioavailability compared to rigid aromatic substituents.

Table 2: Substituent Impact

| Substituent | Target Compound | Compound 3 |

|---|---|---|

| Pyrimidine Substitution | Pyrrolidin-1-yl | Hydrazine |

| Steric Bulk | High (sp³ N) | Moderate (planar NH₂) |

| Basicity | pKa ~11 (tertiary amine) | pKa ~8 (hydrazine) |

Structural Validation and Isomerization

Like its analogs, the compound’s structure would be validated using crystallographic tools (ORTEP-3 , SHELXL ). Notably, pyrazolotriazolopyrimidines exhibit isomerization under varying conditions (e.g., compounds 6 and 8 ), but the thiazole-pyrimidine system may resist such rearrangements due to sulfur’s stabilizing effects.

Research Implications

While direct pharmacological or physicochemical data for the target compound are absent in the evidence, structural comparisons suggest:

- Enhanced Stability : The thiazole-pyrimidine core may resist metabolic degradation compared to pyrazole analogs.

Further studies should explore its biological activity, leveraging crystallographic software (SHELX , WinGX ) for precise structural analysis and validation .

Biological Activity

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate, often abbreviated as EPTC, represents a novel compound in medicinal chemistry with significant potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

EPTC is characterized by a unique structural composition that includes:

- Thiazole ring

- Pyrimidine moiety

- Pyrrolidine substituent

These structural features contribute to its pharmacological properties, making it an interesting candidate for drug development. The presence of functional groups such as carboxamide and ester allows for various chemical reactions that enhance its biological activity .

Antiviral Activity

Recent studies have highlighted EPTC's potential as an antiviral agent. It shows promise in inhibiting viral replication mechanisms, making it a candidate for further research in the field of virology and infectious diseases .

Anticancer Properties

Compounds similar to EPTC have been investigated for their anticancer properties. Research indicates that derivatives of thiazole and pyrimidine can inhibit key enzyme pathways involved in cancer progression, such as kinases. EPTC's ability to interact with specific biological targets positions it as a potential lead compound for anticancer drug development .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, which are critical in numerous biological processes. For instance, compounds with similar structures have shown inhibition against phosphodiesterases and other targets involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of EPTC is essential for optimizing its biological activity. The following table summarizes structural variations and their corresponding biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| EPTC | Thiazole, Pyrimidine, Pyrrolidine | Antiviral, Anticancer |

| Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate | Pyridine instead of pyrimidine | Altered activity profile |

| Ethyl 2-(pyrrolidin-2-YL)-1,3-thiazole-4-carboxylate | Different pyrrolidine position | Distinct interaction profiles |

This table illustrates how modifications to the core structure can lead to variations in biological efficacy, emphasizing the importance of targeted synthesis in drug design .

Study on Anticancer Activity

A study focused on the anticancer properties of EPTC analogs demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that EPTC and its derivatives could induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell cycle progression and promotion of cell death mechanisms .

In Vitro Studies on Enzyme Inhibition

In vitro assays have been conducted to evaluate the enzyme inhibitory activity of EPTC. These studies revealed that EPTC effectively inhibits certain kinases associated with tumor growth, suggesting its potential role as a therapeutic agent in cancer treatment .

Q & A

Basic: What are the critical steps in synthesizing Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate?

The synthesis typically involves:

- Pyrimidine core functionalization : Introducing the pyrrolidin-1-yl group via nucleophilic substitution at the 6-position of pyrimidine-4-carboxylic acid derivatives .

- Amide bond formation : Coupling the pyrimidine intermediate with ethyl 2-aminothiazole-4-carboxylate using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

- Purification : Silica gel column chromatography to isolate the product (typical yields: 50-70%) .

Advanced: How can researchers resolve contradictions between computational molecular modeling and experimental crystallographic data for this compound?

- Validation tools : Use SHELXL (for refinement) and PLATON (for structure validation) to check for missed symmetry, disorder, or hydrogen-bonding inconsistencies .

- Data reconciliation : Compare torsional angles and bond lengths from X-ray diffraction with density functional theory (DFT) calculations. Adjust force fields in simulations if deviations exceed 3σ .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR to confirm the presence of pyrrolidine protons (δ 1.8–2.2 ppm) and thiazole carbons (δ 160–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z: ~407.4 for [M+H]) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm) and amide N–H (3300–3450 cm) .

Advanced: How can reaction yields be optimized during the amide coupling step?

- Solvent selection : Use anhydrous DMF or DCM to minimize hydrolysis of the activated intermediate .

- Catalyst tuning : Replace HOBt with HOAt for improved coupling efficiency in sterically hindered systems .

- Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., racemization) .

Basic: What biological assays are commonly used to evaluate this compound’s activity?

- Anticancer screening : MTT assays against human cancer cell lines (e.g., HCT-116, MCF-7) to determine IC values .

- Antioxidant studies : DPPH radical scavenging and FRAP assays to quantify % inhibition and reducing power .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK) with fluorogenic substrates .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

- Target identification : Use SPR (surface plasmon resonance) to screen for binding to kinase domains or GPCRs .

- Metabolomic profiling : LC-MS/MS to track cellular metabolite changes post-treatment (e.g., ATP depletion in apoptosis pathways) .

- Mutagenesis studies : CRISPR-Cas9 knockout of suspected targets (e.g., PI3K) to validate functional dependencies .

Basic: What computational methods support structural analysis of this compound?

- Molecular docking : AutoDock Vina to predict binding modes with biological targets (e.g., ATP-binding pockets) .

- DFT calculations : Gaussian 16 to optimize geometry and calculate electrostatic potential maps for reactivity insights .

Advanced: How can discrepancies in 1^11H NMR data (e.g., split peaks) be troubleshooted?

- Dynamic effects : Check for restricted rotation in the pyrrolidine ring using variable-temperature NMR (VT-NMR) .

- Impurity analysis : Perform 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .

- Crystallographic cross-validation : Compare NMR data with X-ray-derived torsion angles to confirm conformational stability .

Basic: What purification strategies are effective for isolating this compound?

- Normal-phase chromatography : Use hexane/ethyl acetate gradients (3:1 to 1:2) on silica gel .

- Recrystallization : Ethanol/water mixtures (70:30) to obtain high-purity crystals for X-ray studies .

Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Functional group variation : Synthesize analogs with substituted pyrrolidine rings (e.g., fluorinated or spirocyclic) to assess steric/electronic effects .

- Bioisosteric replacement : Swap the thiazole moiety with oxazole or imidazole to evaluate binding affinity changes .

- Pharmacophore mapping : MOE or Schrödinger Suite to identify critical interaction points (e.g., hydrogen bond donors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.